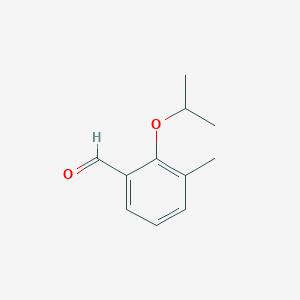

2-Isopropoxy-3-methylbenzaldehyde

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 2-Isopropoxy-3-methylbenzaldehyde is represented by the InChI code: 1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3 . This indicates that the compound has a benzene ring with a methyl group, an aldehyde group, and an isopropoxy group attached to it .Physical And Chemical Properties Analysis

2-Isopropoxy-3-methylbenzaldehyde has a molecular weight of 178.23 . It is a clear, colorless liquid with a strong floral odor. The compound is stable and does not undergo degradation under normal laboratory conditions .Wissenschaftliche Forschungsanwendungen

Synthesis of Methylbenzaldehydes

2-Isopropoxy-3-methylbenzaldehyde is a precursor in the synthesis of various methylbenzaldehydes, such as 2- and 4-methylbenzaldehyde. These are synthesized via cascade reactions involving ethanol upgrading reactions on hydroxyapatite catalysts. Methylbenzaldehydes serve as valuable precursors for chemicals like phthalic anhydride and terephthalic acid, crucial in the production of plastics and synthetic fibers (Takahiko Moteki, A. Rowley, D. Flaherty, 2016).

Ring-Closing Metathesis

Ruthenium-mediated isomerization and ring-closing metathesis (RCM) have been utilized to convert 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into a variety of benzo-fused heterocycles. These heterocycles include nitrogen- and oxygen-containing compounds, which are important in medicinal chemistry and organic synthesis (W. V. Otterlo, R. Pathak, C. B. Koning, 2003).

Nitration and Catalyst Development

In a study focusing on nitration under continuous flow conditions, 2-isopropoxybenzaldehyde was efficiently and reproducibly nitrated to produce 2-isopropoxy-5-nitrobenzaldehyde. This compound serves as an important building block in the preparation of ligands for nitro-substituted Hoveyda–Grubbs metathesis catalysts (P. Knapkiewicz et al., 2012).

Fluorescent pH Sensors

3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H) was identified as a highly selective and sensitive fluorescent pH sensor. It has shown a significant increase in fluorescence intensity within a specific pH range, making it valuable for studying biological organelles (Uday Saha et al., 2011).

Chemical Synthesis and Biomedical Applications

3-(4-Bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, synthesized from 3-methylbenzaldehyde, shows promise in regulating inflammatory diseases as indicated by docking studies (Y. E. Ryzhkova, F. V. Ryzhkov, M. Elinson, 2020).

Safety and Hazards

The safety data sheet for 2-Isopropoxy-3-methylbenzaldehyde indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Wirkmechanismus

Mode of Action

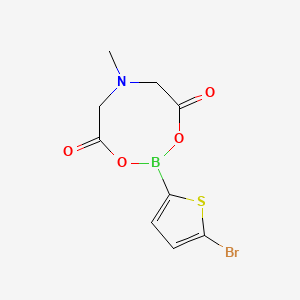

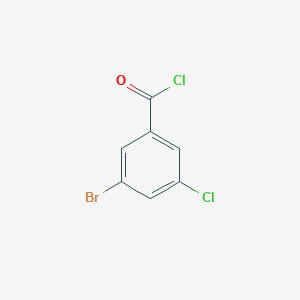

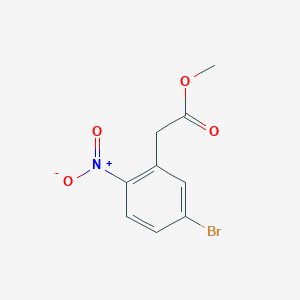

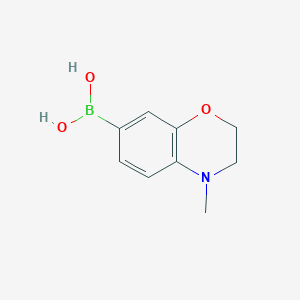

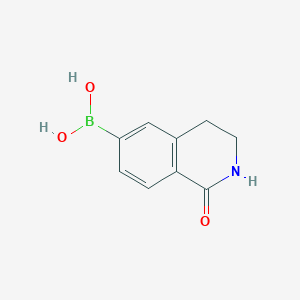

It’s known that this compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The broad application of this coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .

Result of Action

Given its use in Suzuki–Miyaura coupling, it may play a role in facilitating carbon–carbon bond formation . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-Isopropoxy-3-methylbenzaldehyde is not well-understood. Factors such as temperature, pH, and the presence of other compounds could potentially affect its stability and efficacy. For instance, it’s recommended to store this compound at room temperature .

Eigenschaften

IUPAC Name |

3-methyl-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)13-11-9(3)5-4-6-10(11)7-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYBGIGBXXPTOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678836 | |

| Record name | 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropoxy-3-methylbenzaldehyde | |

CAS RN |

532965-67-6 | |

| Record name | 3-Methyl-2-[(propan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)

![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)